molecular formula C12H10BrNO B1291219 2-((2-Bromophenoxy)methyl)pyridine CAS No. 1016531-68-2

2-((2-Bromophenoxy)methyl)pyridine

Cat. No. B1291219
M. Wt: 264.12 g/mol
InChI Key: APVLSMPTXATIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Bromophenoxy)methyl)pyridine is a compound that is structurally related to various brominated aromatic compounds and pyridine derivatives. These types of compounds are often used as intermediates in the synthesis of more complex molecules, including those with potential biological activities or materials with specific physical properties. The related compounds have been utilized in the synthesis of luminescent materials, pharmaceuticals, and polymers, as well as in the study of their interactions with metal ions .

Synthesis Analysis

The synthesis of related bromophenyl-pyridine compounds involves various catalytic and coupling reactions. For instance, cyclopalladated 2-(4-bromophenyl)pyridine complexes have been synthesized and used in luminescent applications and coupling reactions . Similarly, palladium-catalyzed cascade reactions have been employed to create hybrid structures combining indenone and imidazo[1,2-a]pyridine or chromenone and imidazo[1,2-a]pyridine . Regioselective bromination has been used to selectively functionalize thieno[2,3-b]pyridine, demonstrating the potential of brominated intermediates in drug discovery . These methods highlight the versatility of bromophenyl-pyridine compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using techniques such as X-ray diffraction. For example, the crystal structures of cyclometalated Pd(II) and Ir(III) complexes have been determined, revealing various intermolecular interactions . The crystal structure of a diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate has been described, showing the planarity of the thieno[2,3-b]pyridine moiety and the stabilization of the structure by hydrogen bonds .

Chemical Reactions Analysis

Bromophenyl-pyridine compounds participate in a range of chemical reactions. Cyclization reactions have been reported to produce phenoxazines and benzoxazino[3,2-b]pyridines . The reactivity of these compounds allows for further functionalization, such as demethylation and nitration, to yield a variety of derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl-pyridine derivatives are influenced by their molecular structure. For instance, the luminescent properties of cyclopalladated complexes have been studied, showing emission peaks under UV irradiation . The solubility, thermal, mechanical, and optical properties of polyimides containing pyridine and biphenyl units have been investigated, revealing the influence of structural isomerism on these properties . Additionally, the chelating properties of phosphino-methyl-pyridine derivatives toward f-element ions have been explored, demonstrating their potential in coordination chemistry .

Scientific Research Applications

  • Flow Synthesis of 2-Methylpyridines

    • Application : The synthesis of 2-methylpyridines is important due to their wide range of applications in industries such as fine chemicals, polymers, agrochemicals, etc .
    • Method : The synthesis was performed using a simplified bench-top continuous flow setup. The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
    • Results : Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
  • Synthesis and Application of Trifluoromethylpyridines

    • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .
    • Method : The specific method of synthesis was not detailed in the source, but it involves the development of organic compounds containing fluorine .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Future Directions

The future directions for research on 2-((2-Bromophenoxy)methyl)pyridine and similar compounds could involve exploring their potential applications in various fields, given the importance of pyridine derivatives in numerous bioactive molecules .

properties

IUPAC Name

2-[(2-bromophenoxy)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVLSMPTXATIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640723
Record name 2-[(2-Bromophenoxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Bromophenoxy)methyl)pyridine

CAS RN

1016531-68-2
Record name 2-[(2-Bromophenoxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.